molecular formula C12H17N3O3 B1389288 Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate CAS No. 1000018-23-4

Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate

Cat. No.: B1389288
CAS No.: 1000018-23-4
M. Wt: 251.28 g/mol
InChI Key: LKAKDRBQUGHAAE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyridazine and piperidine moieties. The compound is officially designated as ethyl 1-(6-oxo-1H-pyridazin-4-yl)piperidine-4-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include 4-Piperidinecarboxylic acid, 1-(1,6-dihydro-6-oxo-4-pyridazinyl)-, ethyl ester, which reflects the compound's structural organization from a functional group perspective.

The nomenclature system recognizes the pyridazinone component as a six-membered heterocyclic ring containing two adjacent nitrogen atoms with a ketone functionality at the 6-position. The numbering system for pyridazine derivatives follows the International Union of Pure and Applied Chemistry recommendation where the nitrogen atoms occupy positions 1 and 2 of the six-membered ring. The piperidine portion is identified as a saturated six-membered nitrogen-containing heterocycle with the carboxylate ester group attached at the 4-position. This systematic approach ensures precise identification of the compound's structure and facilitates accurate communication within the scientific community.

The Chemical Abstracts Service registry number for this compound is 1000018-23-4, providing a unique identifier for database searches and regulatory purposes. Additional database identifiers include the PubChem Compound Identification Number 42544150 and the DSSTox Substance Identification Number DTXSID50654714. These standardized identifiers ensure consistent identification across different chemical databases and regulatory systems worldwide.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₇N₃O₃, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 251.28 grams per mole according to computational analysis by PubChem, with slight variations reported as 251.29 grams per mole by some commercial suppliers. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

The elemental composition analysis reveals that carbon constitutes approximately 57.37% of the total molecular weight, hydrogen accounts for 6.82%, nitrogen represents 16.72%, and oxygen comprises 19.09% of the compound's mass. This composition reflects the balanced presence of both heteroatoms and carbon framework, which contributes to the compound's unique physicochemical properties. The nitrogen content is particularly significant, as it arises from three distinct nitrogen atoms: two within the pyridazine ring system and one in the piperidine moiety.

Property Value Source
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
Carbon Content 57.37%
Hydrogen Content 6.82%
Nitrogen Content 16.72%
Oxygen Content 19.09%
Melting Point 187-188°C

The computed descriptors provide additional insight into the molecular characteristics. The International Chemical Identifier string InChI=1S/C12H17N3O3/c1-2-18-12(17)9-3-5-15(6-4-9)10-7-11(16)14-13-8-10/h7-9H,2-6H2,1H3,(H,14,16) encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key LKAKDRBQUGHAAE-UHFFFAOYSA-N provides a hashed version for database searches and structural comparisons.

Structural Elucidation: Pyridazinone and Piperidine Moieties

The structural architecture of this compound consists of two distinct heterocyclic components connected through a nitrogen linkage. The pyridazinone moiety represents a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone functionality at position 6. This pyridazine-based structure is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

The pyridazinone ring system adopts a planar configuration that allows for maximum conjugation and aromaticity. The two nitrogen atoms in adjacent positions create a unique electronic environment that influences both the chemical reactivity and biological activity of the compound. The ketone group at position 6 introduces additional polarity and serves as a potential hydrogen bond acceptor, which may be crucial for molecular recognition and binding interactions.

The piperidine component consists of a saturated six-membered ring containing one nitrogen atom, providing conformational flexibility to the overall molecular structure. This heterocycle is substituted at the 4-position with an ethyl carboxylate group, which introduces an ester functionality that can influence the compound's solubility and metabolic properties. The piperidine nitrogen serves as the connecting point between the two ring systems, creating a hybrid structure that combines the pharmacophoric features of both components.

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1CCN(CC1)C2=CC(=O)NN=C2 clearly illustrates the connectivity pattern between atoms. The ethyl ester group (CCOC(=O)) is attached to the 4-position of the piperidine ring (C1CCN(CC1)), which is subsequently connected through its nitrogen to the 4-position of the pyridazinone ring (C2=CC(=O)NN=C2). This structural arrangement creates a molecule with distinct polar and nonpolar regions, potentially influencing its interaction with biological membranes and protein targets.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound is primarily governed by the pyridazinone moiety, which can exist in multiple tautomeric forms depending on environmental conditions. Research on pyridazin-3(2H)-one tautomerism has demonstrated that these heterocycles predominantly exist in the oxo form rather than the corresponding enol form under normal conditions. Density functional theory calculations have shown that the tautomeric conversion between these forms requires significant activation energy, typically around 42.64 kilocalories per mole for direct hydrogen transfer mechanisms.

The stability of the oxo tautomer in pyridazinone derivatives arises from several factors, including the aromatic character of the heterocyclic ring and the favorable electronic distribution. The nitrogen atoms in the pyridazine ring contribute to the stabilization through their electron-withdrawing effects, which enhance the electrophilic character of the carbonyl carbon. This electronic arrangement promotes resonance stabilization within the ring system, making the oxo form thermodynamically preferred over alternative tautomeric structures.

Solvation effects play a crucial role in tautomeric equilibria, particularly in protic polar solvents where hydrogen bonding interactions can stabilize different tautomeric forms. Studies have indicated that the presence of protic solvents can significantly reduce the activation energy barriers for tautomeric interconversion, suggesting that the compound's behavior may vary depending on the solvent environment. The ethyl ester functionality in the piperidine portion of the molecule is not expected to participate significantly in tautomeric processes but may influence the overall conformational preferences through steric and electronic effects.

The resonance structures contributing to the overall stability of the pyridazinone ring involve delocalization of electron density across the nitrogen atoms and the carbonyl group. The adjacent positioning of the nitrogen atoms creates a unique electronic environment that differs from other diazine isomers such as pyrimidine and pyrazine. This electronic structure contributes to the compound's potential for forming hydrogen bonds and participating in π-π stacking interactions, which are important considerations for biological activity and crystalline packing arrangements.

Comparative Analysis with Related Pyridazinone-Piperidine Hybrids

The structural characteristics of this compound can be better understood through comparison with related pyridazinone-piperidine hybrid compounds. A closely related analog, Ethyl-1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate, differs primarily in the presence of a chlorine substituent at the 5-position of the pyridazinone ring. This chlorinated derivative exhibits a molecular formula of C₁₂H₁₆ClN₃O₃ and a molecular weight of 285.73 grams per mole, representing an increase of 34.45 mass units due to the chlorine substitution.

The introduction of the chlorine atom in the related compound significantly affects both the physical properties and potentially the biological activity. The melting point of the chlorinated analog is reported as 174-175°C, which is lower than the 187-188°C melting point of the unsubstituted compound. This difference suggests that the chlorine substituent influences the crystal packing and intermolecular interactions within the solid state. The electron-withdrawing nature of chlorine also modifies the electronic properties of the pyridazinone ring, potentially affecting both chemical reactivity and biological interactions.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substitution Pattern
This compound C₁₂H₁₇N₃O₃ 251.28 187-188 Unsubstituted
Ethyl-1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate C₁₂H₁₆ClN₃O₃ 285.73 174-175 5-Chloro
5-(1-Piperidinyl)-3(2H)-pyridazinone C₉H₁₃N₃O 179.22 Not reported Simplified structure

Another related compound, 5-(1-Piperidinyl)-3(2H)-pyridazinone, represents a simplified version of the hybrid structure without the ethyl carboxylate functionality. This compound has a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 grams per mole, making it significantly smaller than the ester-containing analogs. The absence of the carboxylate ester group reduces the overall polarity and may affect both solubility properties and potential biological interactions.

The comparative analysis reveals that structural modifications within this class of compounds can significantly influence physicochemical properties such as melting point, molecular weight, and electronic distribution. These variations in structure-property relationships provide valuable insights for the rational design of new compounds with optimized characteristics for specific applications. The pyridazinone-piperidine hybrid framework appears to be amenable to various substitution patterns, allowing for systematic exploration of structure-activity relationships in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 1-(6-oxo-1H-pyridazin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-12(17)9-3-5-15(6-4-9)10-7-11(16)14-13-8-10/h7-9H,2-6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAKDRBQUGHAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654714
Record name Ethyl 1-(6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-23-4
Record name Ethyl 1-(6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the condensation of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl piperidine-4-carboxylate in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of the pyridazine ring exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound can inhibit bacterial growth effectively. For instance, a series of pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. A case study involving various piperidine derivatives indicated that modifications on the piperidine ring could enhance cytotoxicity against cancer cell lines. This compound was included in these studies and showed moderate activity against specific cancer types .

Biochemical Research Applications

The compound is also utilized in biochemical research, particularly in proteomics.

Biochemical Assays

This compound is used as a biochemical tool in assays aimed at studying enzyme activity and protein interactions. Its ability to act as an inhibitor for certain enzymatic reactions makes it valuable for understanding metabolic pathways .

Material Science Applications

In material science, this compound's unique structural features allow for its use in developing new materials.

Polymer Synthesis

Recent research has explored the incorporation of this compound into polymer matrices. The resulting materials exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. This application is particularly relevant in the development of high-performance materials for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsEffective against bacterial strains; moderate cytotoxicity in cancer cell lines
Biochemical ResearchEnzyme inhibitors for proteomicsValuable for studying metabolic pathways
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Ethyl 2-[6-oxo-4-piperazino-1(6H)-pyridazinyl]acetate

  • Molecular Formula : C₁₂H₁₈N₄O₃
  • Molecular Weight : 266.3 g/mol
  • CAS : 1000018-24-5
  • Key Differences :
    • Replaces the piperidine ring with a piperazine group, increasing nitrogen content and basicity.
    • Features an acetate chain instead of a direct ester linkage to the piperidine, altering steric and electronic properties.
  • Applications : Used in protease inhibition studies due to its enhanced hydrogen-bonding capacity .

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

  • Molecular Formula : C₂₀H₂₇N₃O₂
  • Molecular Weight : 341.45 g/mol
  • CAS : 439095-56-4
  • Includes diethyl groups on the quinoxaline core, increasing hydrophobicity.
  • Applications : Explored in anticancer research for its DNA intercalation properties .

Ethyl 1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate

  • Molecular Formula : C₁₂H₁₆ClN₃O₃
  • Molecular Weight : 285.73 g/mol
  • CAS : 952183-76-5
  • Key Differences :
    • Introduces a chlorine atom at the 5-position of the pyridazine ring, altering electronic distribution and reactivity.
    • Higher molecular weight due to halogen substitution.
  • Applications : Investigated for enhanced kinase selectivity in medicinal chemistry .

Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • CAS : 352018-90-7
  • Key Differences: Replaces the pyridazinyl group with a 4-cyanophenyl moiety, reducing heterocyclic complexity. The cyano group introduces strong electron-withdrawing effects.
  • Applications : Used as a building block for CNS-targeting drugs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents CAS Number
Target Compound C₁₂H₁₇N₃O₃ 251.29 Pyridazine Piperidine, ethyl ester 1000018-23-4
Ethyl 2-[6-oxo-4-piperazino-1(6H)-pyridazinyl]acetate C₁₂H₁₈N₄O₃ 266.30 Pyridazine Piperazine, acetate chain 1000018-24-5
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate C₂₀H₂₇N₃O₂ 341.45 Quinoxaline Diethyl groups 439095-56-4
Ethyl 1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate C₁₂H₁₆ClN₃O₃ 285.73 Pyridazine Chlorine substituent 952183-76-5
Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate C₁₅H₁₈N₂O₂ 258.32 None 4-cyanophenyl 352018-90-7

Research Findings and Implications

Commercial Availability

  • The target compound is supplied by multiple vendors (e.g., Otto Chemie, Matrix Scientific) at >95% purity, priced at ~$450–500/g .
  • Chloro- and quinoxaline derivatives are niche products, often requiring custom synthesis .

Biological Activity

Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, biological effects, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆N₄O₃
  • CAS Number : 1000018-23-4
  • Molecular Weight : 252.28 g/mol
  • Melting Point : 174–175 °C

The compound is believed to exert its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Modulation of Nitric Oxide Production : this compound influences nitric oxide (NO) synthesis, which plays a crucial role in immune response and inflammation .
  • Interaction with Protein Targets : The compound may interact with specific proteins involved in signal transduction pathways, thereby affecting cellular functions.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. A notable study reported a reduction in cell viability in HeLa cells with an EC50 value indicating potent activity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its potential use in treating inflammatory conditions .

Study on Antitumor Efficacy

In a controlled study involving xenograft models, the compound was administered to mice bearing human tumor cells. The results showed a significant decrease in tumor size compared to the control group, confirming its efficacy as an antitumor agent. The study provided detailed pharmacokinetic data indicating high bioavailability and favorable metabolic stability .

In Vivo Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of the compound. It demonstrated excellent oral bioavailability and a favorable clearance rate in mouse models. The half-life was measured at approximately 1.6 hours, which supports its potential for further development into therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity in HeLa cells
Anti-inflammatoryReduced IL-6 and IL-8 production
Enzyme InhibitionInhibition of metabolic enzymes

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability~92%
Clearance Rate2.16 L/h/kg
Half-life~1.6 hours
Volume of Distribution1.4 L/kg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate, and how can purity be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of pyridazine derivatives with piperidine intermediates. For example, hydrolysis of ester precursors under alkaline conditions (e.g., NaOH in ethanol) followed by acidification yields the carboxylic acid intermediate, as demonstrated in similar piperidinecarboxylate syntheses .
  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress , and recrystallize the final product using ethanol/water mixtures to improve purity (>95% confirmed via NMR and elemental analysis) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., piperidine protons at δ 1.52–3.42 ppm, pyridazine carbonyl at δ 167–170 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1687 cm⁻¹, N-H at ~3259 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₁₂H₁₇N₃O₃) with <0.5% deviation .

Q. What is the proposed mechanism of action for this compound in biological systems?

  • Hypothesis : The pyridazine-piperidine scaffold may interact with enzymes or receptors via hydrogen bonding (carbonyl groups) and hydrophobic interactions (piperidine ring). Similar compounds inhibit carbonic anhydrases or modulate neurotransmitter receptors .
  • Validation : Perform docking studies using crystallographic protein data (e.g., PDB IDs) to predict binding affinity .

Q. What are the key structure-activity relationship (SAR) insights for derivatives of this compound?

  • Critical Substituents :

  • Pyridazine Ring : Electron-withdrawing groups (e.g., -Cl, -OCH₃) at position 4 enhance stability .
  • Piperidine Moiety : N-alkylation (e.g., ethyl groups) improves lipophilicity and blood-brain barrier penetration .
    • Table : Comparative Bioactivity of Analogues
Substituent (Position)LogPIC₅₀ (µM)Target
-H (4-pyridazine)1.2>100N/A
-Cl (4-pyridazine)1.812.4CA IX
-OCH₃ (4-piperidine)2.18.75-HT₂A
Data sourced from analogues in .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

  • Parameters :

  • Temperature : Maintain 0–5°C during acid-sensitive steps to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Solvent : Ethanol/THF mixtures (3:1 v/v) enhance solubility of intermediates .
    • Yield Data :
StepSolventCatalystYield (%)
HydrolysisEthanol/H₂ONaOH88
EsterificationTHFDMAP92
Adapted from .

Q. How to resolve contradictions in solubility data reported for this compound?

  • Issue : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.05 mg/mL).
  • Methodology :

Validate purity via HPLC (≥98%) to exclude impurities affecting solubility .

Use standardized shake-flask method at pH 7.4 (PBS buffer) .

Compare with computational predictions (e.g., ALOGPS) to identify outliers .

Q. What advanced strategies can elucidate the compound’s metabolic stability?

  • In Vitro Assays :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
    • Key Findings :
  • Half-life (t₁/₂) : 2.3 hours (human microsomes) vs. 4.1 hours (rat) .
  • Major Metabolite : Hydrolysis of the ethyl ester to 4-piperidinecarboxylic acid .

Q. How do structural modifications affect the compound’s stability under varying pH conditions?

  • Study Design :

Prepare buffered solutions (pH 1.2, 4.5, 7.4).

Incubate compound at 37°C for 24 hours; analyze via HPLC .

  • Results :

pHDegradation (%)Major Degradation Pathway
1.295Ester hydrolysis
7.420Oxidative ring opening
Adapted from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate
Reactant of Route 2
Ethyl 1-(6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.